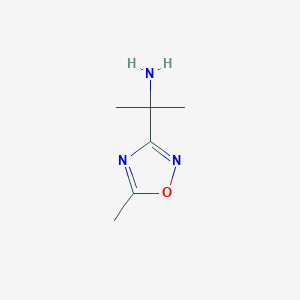
4-Azidopyridin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidopyridin-2-amine is a heterocyclic organic compound featuring an azide group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azide group is known for its reactivity, making 4-Azidopyridin-2-amine a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
4-Azidopyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
Target of Action
The primary target of 4-Azidopyridin-2-amine is the voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials . By targeting these channels, 4-Azidopyridin-2-amine can influence neuronal signaling .
Mode of Action
4-Azidopyridin-2-amine acts by inhibiting voltage-gated potassium channels, which results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Azidopyridin-2-amine affects the action potential propagation pathway . This can lead to increased neurotransmitter release and enhanced synaptic transmission .
Pharmacokinetics
The pharmacokinetics of such compounds often involve rapid absorption and distribution, followed by metabolic breakdown and renal excretion .
Result of Action
The inhibition of voltage-gated potassium channels by 4-Azidopyridin-2-amine leads to enhanced neuronal signaling . This can result in improved neurological functions, such as gait, ataxia, alertness, cognition, or speech .
Action Environment
The action of 4-Azidopyridin-2-amine can be influenced by various environmental factors. For instance, the pH and ion concentrations of the surrounding environment can affect the activity of voltage-gated potassium channels and, consequently, the efficacy of 4-Azidopyridin-2-amine . Additionally, factors such as temperature and the presence of other substances can influence the stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopyridin-2-amine typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 4-Azidopyridin-2-amine may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled environments helps in managing the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azidopyridin-2-amine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3), polar aprotic solvents like DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: 4-Aminopyridin-2-amine.
Cycloaddition: 1,2,3-Triazole derivatives.
Comparación Con Compuestos Similares
4-Aminopyridin-2-amine: The reduced form of 4-Azidopyridin-2-amine.
2-Azidopyridine: Another azide-substituted pyridine with similar reactivity.
4-Azidopyrimidine: A structurally related compound with an azide group on a pyrimidine ring.
Uniqueness: 4-Azidopyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azide group at the 4-position of the pyridine ring offers distinct advantages in synthetic chemistry, particularly in the formation of triazole derivatives through cycloaddition reactions.
Propiedades
IUPAC Name |
4-azidopyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-3-4(9-10-7)1-2-8-5/h1-3H,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNRAQORCGXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)
![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)
![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)



![1-(2,3-Dimethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2537797.png)





![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)
